Clinical Equivalence but Not Superiority to Sorafenib in Third-Line Metastatic Renal Cell Carcinoma (mRCC)
In a randomized, open-label, phase 3 trial (GOLD) involving 570 patients with mRCC who had progressed on prior VEGF and mTOR inhibitors, dovitinib demonstrated activity comparable to sorafenib [1]. The primary endpoint of median progression-free survival (PFS) was 3.7 months for dovitinib versus 3.6 months for sorafenib, with no statistically significant difference (HR 0.86, p=0.063) [1]. This evidence confirms that dovitinib is active in this resistant population but does not outperform sorafenib, highlighting its niche as a potent investigational agent rather than a superior clinical alternative.
| Evidence Dimension | Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | Median PFS: 3.7 months |
| Comparator Or Baseline | Sorafenib: Median PFS: 3.6 months |
| Quantified Difference | No significant difference (HR 0.86, p=0.063) |
| Conditions | Phase III trial in third-line mRCC after failure of anti-VEGF and mTOR inhibitors |
Why This Matters
This informs procurement decisions where clinical activity in a highly refractory setting is required, without an expectation of superiority over sorafenib.
- [1] Motzer RJ, et al. Dovitinib versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial. Lancet Oncol. 2014;15(3):286-296. View Source
